molecular formula C21H38N2OS4 B14364774 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol CAS No. 92463-26-8

2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol

Katalognummer: B14364774
CAS-Nummer: 92463-26-8
Molekulargewicht: 462.8 g/mol
InChI-Schlüssel: AANHTBNOXVIRJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with bis[2-(methylsulfanyl)ethyl]amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

92463-26-8

Molekularformel

C21H38N2OS4

Molekulargewicht

462.8 g/mol

IUPAC-Name

2,6-bis[[bis(2-methylsulfanylethyl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C21H38N2OS4/c1-18-14-19(16-22(6-10-25-2)7-11-26-3)21(24)20(15-18)17-23(8-12-27-4)9-13-28-5/h14-15,24H,6-13,16-17H2,1-5H3

InChI-Schlüssel

AANHTBNOXVIRJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)CN(CCSC)CCSC)O)CN(CCSC)CCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.